molecular formula C10H14Cl2N2O B2937405 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride CAS No. 2034552-05-9

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride

Cat. No.: B2937405
CAS No.: 2034552-05-9
M. Wt: 249.14
InChI Key: UQASZKQBZRZUIH-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chloropyridine moiety attached to a piperidin-3-ol structure, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloropyridine-2-carbaldehyde.

    Formation of Piperidine Ring: The aldehyde is then subjected to a reductive amination reaction with piperidine, forming the piperidine ring.

    Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group at the 3-position of the piperidine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the chloropyridine moiety.

    Substitution: The chlorine atom in the chloropyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for designing new molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride can be compared with other piperidine derivatives, such as:

    1-(2-Chloropyridin-3-yl)piperidin-3-ol: Similar structure but with a different position of the chlorine atom on the pyridine ring.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a bromine atom instead of chlorine.

    Piperidine: The parent compound without any substituents on the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13;/h3-4,6,9,14H,1-2,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQASZKQBZRZUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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